molecular formula C18H18N4O4S B2630653 methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate CAS No. 1448026-64-9

methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate

Cat. No.: B2630653
CAS No.: 1448026-64-9
M. Wt: 386.43
InChI Key: CESKCQVEKPCODS-UHFFFAOYSA-N
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Description

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a pyridine moiety

Scientific Research Applications

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of enzymes, often by mimicking the structure of a substrate or intermediate .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for improved potency or selectivity, and investigating its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both pyrazole and pyridine rings, along with the sulfamoyl group, allows for diverse interactions with biological targets and materials.

Properties

IUPAC Name

methyl 4-[2-(3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-26-18(23)15-2-4-16(5-3-15)27(24,25)20-11-13-22-12-8-17(21-22)14-6-9-19-10-7-14/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESKCQVEKPCODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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